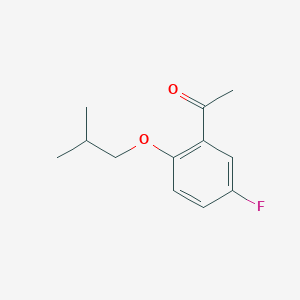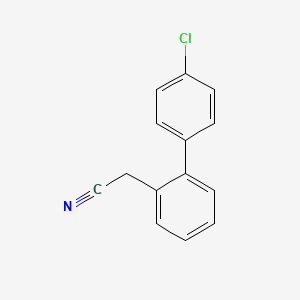
(4'-Chlorobiphenyl-2-yl)-acetonitrile
Vue d'ensemble
Description
“(4’-Chlorobiphenyl-2-yl)-acetonitrile” is a chemical compound that is related to a class of fungicides known as carboxamides . It is also known as Boscalid .
Synthesis Analysis
The synthesis of this compound involves a palladium-catalysed Suzuki reaction, followed by reduction . It is also mentioned that the aminobiphenyl required for reaction with the acid chloride of 2-chloronicotinic acid is prepared in two steps .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C18H12Cl2N2O . It is a solid, white, and odorless substance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 142.8-143.8°C . Its molecular weight is 343.21 .Applications De Recherche Scientifique
Analytical Methods and Environmental Behavior
Analytical Techniques and Solvent Effects : A review highlights the effect of organic solvent composition on the pH of buffered HPLC mobile phases and the pKa of analytes, which is crucial for understanding the analytical behavior of complex compounds in mixed solvents such as acetonitrile and water. This knowledge is pertinent to the analysis and study of chemicals like “(4'-Chlorobiphenyl-2-yl)-acetonitrile” in various environments (Subirats, Rosés, & Bosch, 2007).
Environmental Impact and Degradation : Research on the environmental fate and biodegradation of 2,4-D, a widely used herbicide, offers insights into how similar compounds might behave in natural settings. Understanding microbial degradation mechanisms and environmental impacts can inform studies on the breakdown and potential risks associated with “this compound” (Islam et al., 2017).
Computational Studies and Molecular Properties
Computational Analysis of Molecular Structures : A comprehensive computational study on acylphloroglucinols, which investigates their conformational preferences and molecular properties in different solvents, provides a methodological framework that could be adapted to study “this compound.” Such analyses help in understanding the molecular basis of biological activities and stability of complex organic molecules (Mammino, 2019).
Surface Interactions of Molecular Ions : Investigations into the collisions of small cluster ions with surfaces at low energies provide insights into the surface-induced fragmentation and interaction dynamics of molecular ions, relevant for understanding the physical chemistry of “this compound” when subjected to similar conditions (Herman, 2004).
Mécanisme D'action
Target of Action
The primary targets of (4’-Chlorobiphenyl-2-yl)-acetonitrile are currently unknown. This compound is a derivative of biphenyl, which is a common structure in many pharmaceuticals and environmental contaminants . .
Pharmacokinetics
The metabolism and excretion of this compound would depend on various factors including its interactions with metabolic enzymes and transporters .
Result of Action
The molecular and cellular effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile are not well documented. The effects would depend on the compound’s specific targets and the nature of its interactions with these targets. Given the lack of information, it is difficult to predict the potential effects of this compound .
Action Environment
The action, efficacy, and stability of (4’-Chlorobiphenyl-2-yl)-acetonitrile can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological environment within the body. For instance, the compound’s action may be affected by its concentration, the presence of target molecules, and the presence of other interacting molecules .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(4’-Chlorobiphenyl-2-yl)-acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme succinate dehydrogenase, where it acts as an inhibitor. This interaction disrupts the normal function of the enzyme, leading to alterations in cellular respiration processes . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile can bind to other proteins, affecting their structure and function, which can have downstream effects on various metabolic pathways.
Cellular Effects
The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by (4’-Chlorobiphenyl-2-yl)-acetonitrile leads to a decrease in ATP production, which can affect energy-dependent cellular processes. Moreover, changes in gene expression induced by this compound can result in altered protein synthesis and cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, (4’-Chlorobiphenyl-2-yl)-acetonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and disrupting the electron transport chain in mitochondria. This inhibition leads to a reduction in ATP production and an increase in reactive oxygen species (ROS) levels, which can cause oxidative stress and damage to cellular components . Additionally, (4’-Chlorobiphenyl-2-yl)-acetonitrile may interact with other enzymes and proteins, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4’-Chlorobiphenyl-2-yl)-acetonitrile can degrade over time, leading to a decrease in its inhibitory effects on succinate dehydrogenase. Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function .
Dosage Effects in Animal Models
The effects of (4’-Chlorobiphenyl-2-yl)-acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of succinate dehydrogenase and other enzymes. Threshold effects have been observed, where a certain concentration of (4’-Chlorobiphenyl-2-yl)-acetonitrile is required to elicit a measurable response. At high doses, toxic or adverse effects, such as oxidative stress and cellular damage, can occur .
Metabolic Pathways
(4’-Chlorobiphenyl-2-yl)-acetonitrile is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase. This interaction affects the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to changes in metabolic flux and metabolite levels. The compound may also interact with other enzymes and cofactors, further influencing metabolic processes and cellular energy production .
Transport and Distribution
Within cells and tissues, (4’-Chlorobiphenyl-2-yl)-acetonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s hydrophobic nature allows it to readily cross cell membranes and accumulate in lipid-rich regions, such as the mitochondrial membrane, where it exerts its inhibitory effects on succinate dehydrogenase .
Subcellular Localization
The subcellular localization of (4’-Chlorobiphenyl-2-yl)-acetonitrile is primarily within the mitochondria, where it inhibits succinate dehydrogenase. This localization is facilitated by the compound’s hydrophobic properties and its ability to interact with mitochondrial membranes. The inhibition of succinate dehydrogenase within the mitochondria leads to disruptions in cellular respiration and energy production, affecting overall cell function .
Propriétés
IUPAC Name |
2-[2-(4-chlorophenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c15-13-7-5-12(6-8-13)14-4-2-1-3-11(14)9-10-16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVLIJUWYYLDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

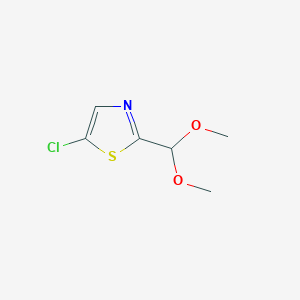

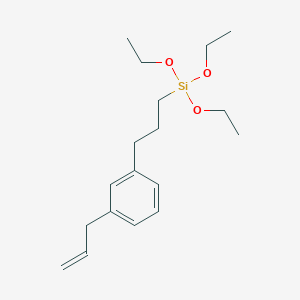

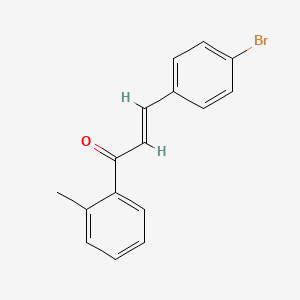

amine](/img/structure/B3099972.png)

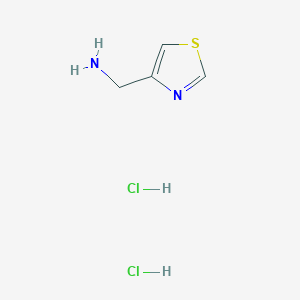

![1-[(1-{3-[(4-Methylphenyl)thio]pyrazin-2-yl}piperidin-3-yl)carbonyl]azepane](/img/structure/B3100005.png)
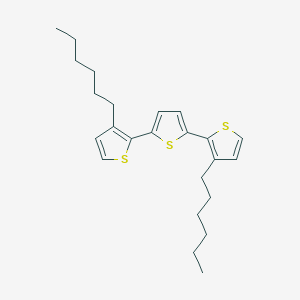
![Methyl 3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3100016.png)
